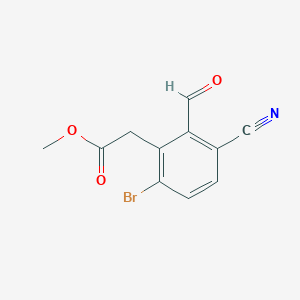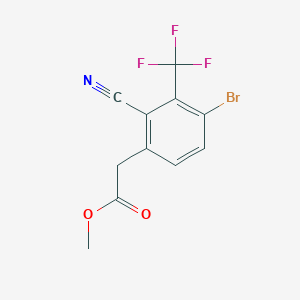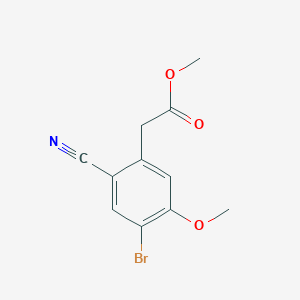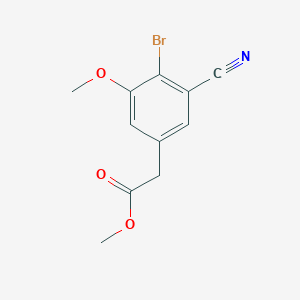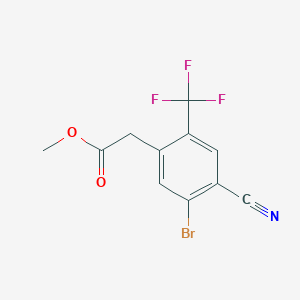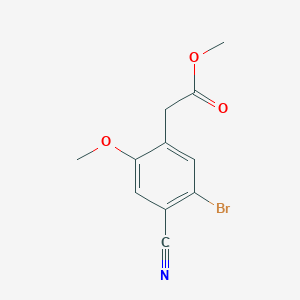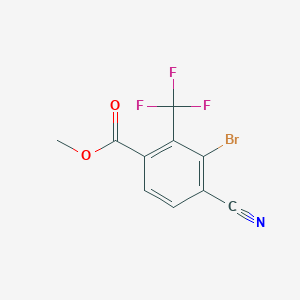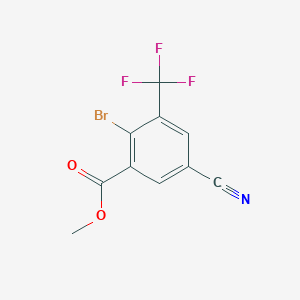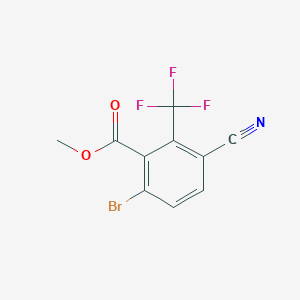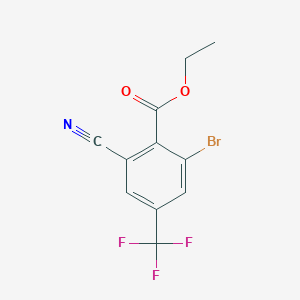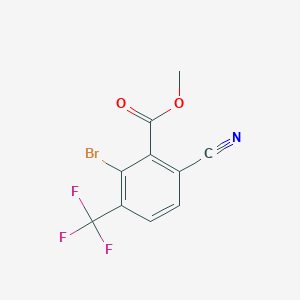
4-(2-氟-5-三氟甲基苯基)-N-羟基吡啶-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluoro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine, commonly referred to as FTFPC, is a novel compound that has been studied for its potential therapeutic applications. FTFPC is a structural analog of the neurotransmitter dopamine, and has been found to have neuroprotective, anti-inflammatory, and antioxidant properties in preclinical studies. FTFPC has been studied for its potential to treat a variety of neurological and psychiatric disorders, including Parkinson’s disease, Alzheimer’s disease, and depression. In addition, FTFPC has been found to have a variety of other therapeutic applications, including anti-tumor, anti-viral, and anti-bacterial effects.
科学研究应用
Kinase Inhibition
与“4-(2-氟-5-三氟甲基苯基)-N-羟基吡啶-2-甲酰胺”结构相关的化合物已被确认为Met激酶超家族的有效和选择性抑制剂。例如,取代的N-(4-(2-氨基吡啶-4-氧基)-3-氟苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺显示出显著的Met激酶活性抑制作用,口服后在Met依赖的人类胃癌模型中导致完全的肿瘤稳定。由于它们在体内的出色疗效和良好的药代动力学和临床前安全性概况,这些化合物已被推进到临床试验 (G. M. Schroeder et al., 2009)。
抗癌应用
对具有类似框架的化合物的研究显示了在抗癌应用中的潜力。例如,与相关配体形成的氯化铜(II)加合物的结构分析揭示了它们在合成被测试为抗癌药物的化合物中的实用性。这些研究突出了结构基团与生物靶标相互作用的作用,从而导致潜在的治疗应用 (H. Bonacorso et al., 2003)。
先进材料开发
这种化学基团也被用于合成先进材料。使用与“4-(2-氟-5-三氟甲基苯基)-N-羟基吡啶-2-甲酰胺”类似结构的二胺合成了含有吡啶和砜基团的新型可溶性氟化聚酰胺。这些材料表现出优异的热稳定性、低介电常数和高透明度,适用于高性能应用 (Xiao-Ling Liu et al., 2013)。
作用机制
Target of Action
Similar compounds have been identified as potent inhibitors of vascular endothelial growth factor receptors (vegfr) and ckit .
Biochemical Pathways
Given its potential role as an inhibitor of vegfr and ckit, it may impact pathways related to angiogenesis and cell proliferation .
Result of Action
If it acts as an inhibitor of vegfr and ckit, it could potentially lead to a reduction in angiogenesis and cell proliferation .
属性
IUPAC Name |
4-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N3O/c14-10-2-1-8(13(15,16)17)6-9(10)7-3-4-19-11(5-7)12(18)20-21/h1-6,21H,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEPGEOVEPZZHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C(=NO)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

